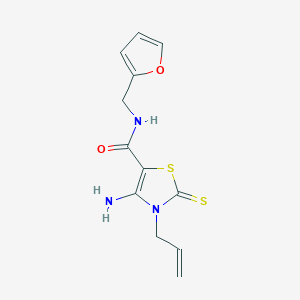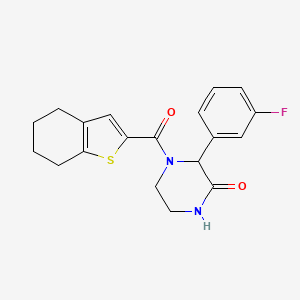
2-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related quinoline derivatives often involves Buchwald–Hartwig amination, starting from bromoquinoline precursors and heteroarylamines like pyrrolidine, yielding compounds via an intramolecular cyclization reaction (Bonacorso et al., 2018). Another approach involves Lewis acid-catalyzed reactions of isocyanophenyl compounds to obtain pyrroloquinoxaline derivatives (Kobayashi et al., 1998).
Molecular Structure Analysis
Quinoline derivatives, including those similar to the compound , exhibit complex molecular structures characterized by fused heterocyclic rings. These structures are often analyzed using techniques like NMR, MS, IR, and UV–vis, alongside computational methods to understand their electronic and structural properties (Faizi et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, such as oxidative cyclization, leading to the formation of complex heterocyclic compounds. These reactions are facilitated by mild, metal-free conditions, yielding products with high purity and reactivity (Faizi et al., 2018).
Physical Properties Analysis
The physical properties of quinoline derivatives are closely linked to their molecular structures. Factors such as intraligand and charge-transfer type transitions influence their photophysical properties, which are essential for understanding their behavior in various environments (Bonacorso et al., 2018).
Chemical Properties Analysis
The chemical properties of such quinoline derivatives are characterized by their interactions with biomolecules, as evidenced by strong interactions with ct-DNA, attributable to π-stacking and/or hydrogen-bonding interactions. These interactions highlight the compound's potential for further applications in fields like materials science and biochemistry (Bonacorso et al., 2018).
属性
IUPAC Name |
[2-(4-ethoxyphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-2-26-17-11-9-16(10-12-17)21-15-19(22(25)24-13-5-6-14-24)18-7-3-4-8-20(18)23-21/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXSPZPGYSAEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(2-cyclopropyl-2-oxoethyl)thio]-4,6-dihydroxy-5-pyrimidinyl}acetamide](/img/structure/B5662116.png)
![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B5662119.png)
![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]-3-pyrrolidinyl}-1,1-cyclopropanedicarboxamide dihydrochloride](/img/structure/B5662131.png)
![N-cyclopentyl-3-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzamide](/img/structure/B5662139.png)
![3'-phenyl-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5662142.png)
![N-(4-fluorophenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5662149.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5662151.png)

![4-[(2,4-dichlorophenoxy)acetyl]-2-methyl-1,4-oxazepane](/img/structure/B5662177.png)
![3,5-dichloro-N-[(3-ethyl-5-isoxazolyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5662179.png)



![1-{4-hydroxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-6-quinolinyl}ethanone](/img/structure/B5662226.png)